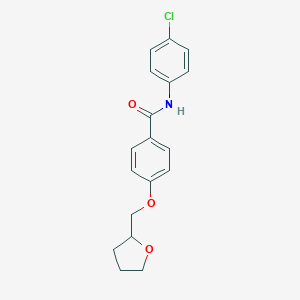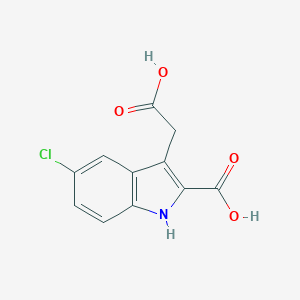
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a carboxymethyl group and a chlorine atom attached to the indole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of indole to introduce the chlorine atom at the 5-position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The next step involves the introduction of the carboxymethyl group, which can be done through a carboxylation reaction using carbon dioxide and a suitable base. Finally, the carboxylic acid group at the 2-position can be introduced through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to convert the carboxylic acid groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Esterification: Methanol (CH₃OH), ethanol (C₂H₅OH), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s indole structure makes it a valuable tool for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity. The chlorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-chloroindole-2-carboxylic acid: A related compound with similar structural features but lacking the carboxymethyl group.
3-(carboxymethyl)indole: A compound with a similar structure but without the chlorine atom.
Uniqueness
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both the carboxymethyl group and the chlorine atom on the indole ring. This combination of functional groups can enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXDFQDRJSDXHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B365805.png)
![N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B365835.png)
![3,4-dimethoxy-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B365851.png)
![6-(2-Chlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B365873.png)
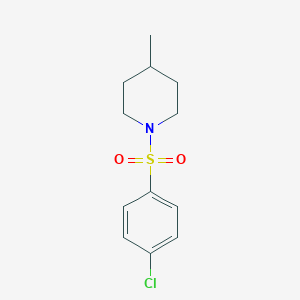
![15-bromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione](/img/structure/B365887.png)
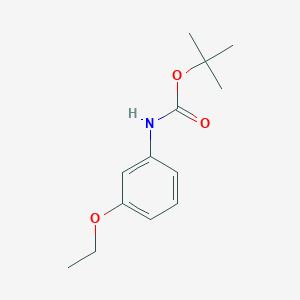
![5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B365891.png)
![2-amino-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B365896.png)
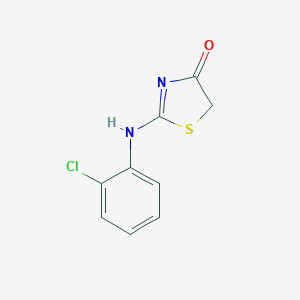

![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(3,4-DIMETHOXYPHENYL)ETHANIMIDOYL]-5-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B365913.png)
![Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B365969.png)
